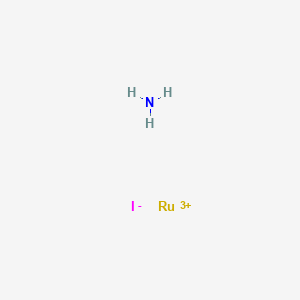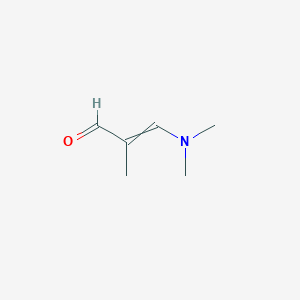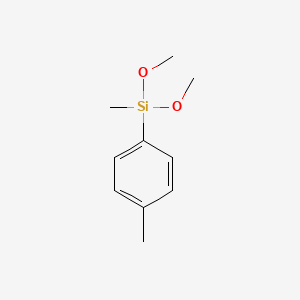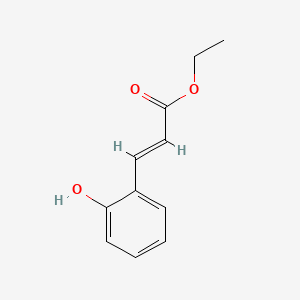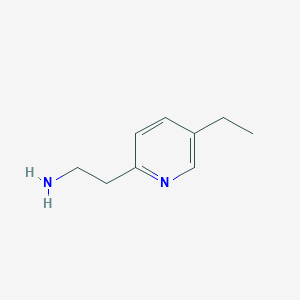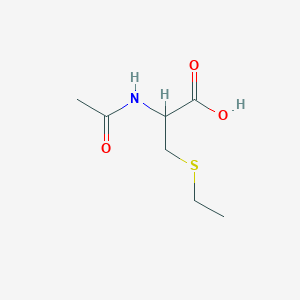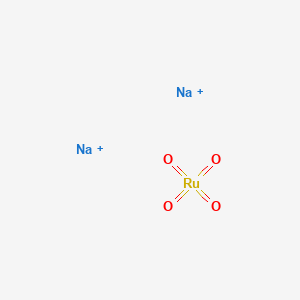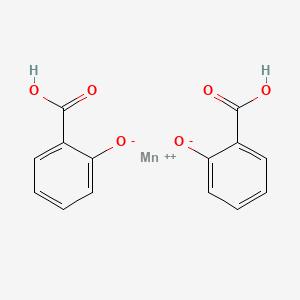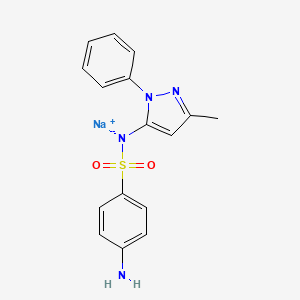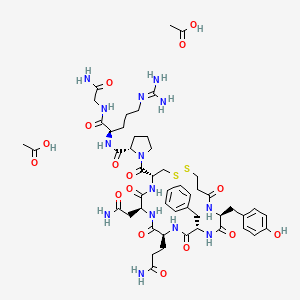
4-Bromobenzaldehyde-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis 4-Bromobenzaldehyde-13C6, as a derivative of bromobenzaldehyde, is involved in various synthetic processes due to its utility in the construction of complex molecules. The synthesis of isotopically labelled compounds like [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde demonstrates the introduction of a 13C label through a multi-step synthesis, starting from non-aromatic precursors and involving cyclisation and aromatisation steps (Collins et al., 2016). Additionally, the palladium-catalyzed ortho-bromination of substituted benzaldoximes represents a key step in synthesizing substituted 2-bromobenzaldehydes, showcasing the versatility of bromobenzaldehydes in chemical syntheses (Dubost et al., 2011).
Molecular Structure Analysis The molecular structure of 4-Bromobenzaldehyde-13C6 derivatives has been characterized using various techniques, including X-ray diffraction. For example, (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one showcases an E configuration across its C=C double bond and highlights the impact of bromination on the molecular conformation (Li et al., 2008).
Chemical Reactions and Properties Bromobenzaldehydes participate in a variety of chemical reactions, contributing to the synthesis of complex organic structures. For instance, they are precursors in the facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, indicating the reactivity of brominated aldehydes in creating heterocyclic compounds (Cho et al., 2004).
Physical Properties Analysis The synthesis and molecular modeling studies of two bromo-dimethoxybenzaldehydes provide insight into the physical properties of bromobenzaldehyde derivatives, including their crystallization behavior and intermolecular interactions as analyzed by Hirshfeld surface analysis (Borges et al., 2022).
Chemical Properties Analysis The chemical properties of bromobenzaldehyde derivatives, such as their electrochemical and fluorescent properties, have been explored through the synthesis of Schiff base monomers derived from 4-bromobenzaldehyde. These studies reveal the influence of substituents on the electronic and optical properties of the molecules (Kaya et al., 2012).
Scientific Research Applications
Synthetic Chemistry Applications
4-Bromobenzaldehyde-13C6 and its derivatives are primarily used in synthetic chemistry. For instance, 2-bromobenzaldehyde is utilized in the palladium-catalyzed synthesis of various biologically and medicinally relevant compounds, such as 1-aryl-1H-indazoles and isoindolin-1-ones. These compounds have shown potential in material applications as well (Cho et al., 2004), (Cho & Ren, 2009).
Crystallography and Structural Analysis
4-Bromobenzaldehyde derivatives are also significant in crystallography and structural analysis. For example, studies have examined the crystal structures of compounds derived from 4-bromobenzaldehyde, elucidating molecular orientations and intermolecular interactions (Asiri et al., 2010), (Betz, 1994).
Photocatalysis and Environmental Applications
4-Bromobenzaldehyde is involved in photocatalytic reactions and environmental applications. Studies have explored its role in the photoselective catalytic reduction, which is crucial for understanding reactions on titanium dioxide surfaces (Gan et al., 2017).
Molecular Studies and Sensor Development
The compound has been used in molecular studies and sensor development. For instance, derivatives of 4-bromobenzaldehyde have been synthesized for detecting metal ions in environmental samples, showcasing its potential in analytical chemistry (Hussain et al., 2020).
Safety And Hazards
4-Bromobenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction .
Relevant Papers One relevant paper is “Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO” by Ndima L, Cuthbertson J, Hosten E, Betz R .
properties
CAS RN |
1037620-59-9 |
|---|---|
Product Name |
4-Bromobenzaldehyde-13C6 |
Molecular Formula |
C¹³C₆H₅BrO |
Molecular Weight |
190.97 |
synonyms |
1-Bromo-4-formylbenzene-13C6; 4-Formyl-1-bromobenzene-13C6; 4-Formylbromobenzene-13C6; 4-Formylphenyl Bromide-13C6; NSC 21638-13C6; p-Bromobenzaldehyde-13C6; p-Formylbromobenzene-13C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



